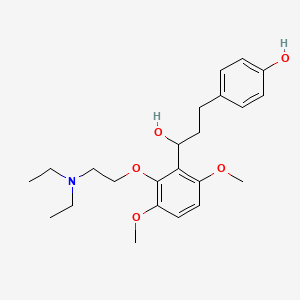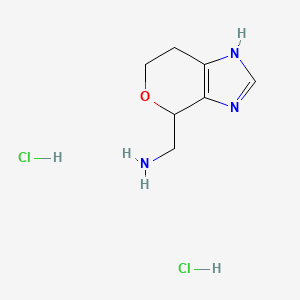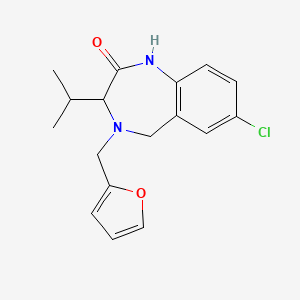
7-Chloro-4-furan-2-ylmethyl-3-isopropyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-4-furan-2-ylmethyl-3-isopropyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-furan-2-ylmethyl-3-isopropyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazepine Core: The initial step involves the cyclization of an appropriate precursor to form the benzodiazepine core. This can be achieved through a condensation reaction between an o-phenylenediamine derivative and a suitable carbonyl compound.
Introduction of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the benzodiazepine core.
Chlorination: The chloro substituent is introduced through a halogenation reaction, typically using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Isopropylation: The isopropyl group is introduced via an alkylation reaction, using isopropyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-4-furan-2-ylmethyl-3-isopropyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted benzodiazepines, each with distinct chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
7-Chloro-4-furan-2-ylmethyl-3-isopropyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its binding affinity and specificity.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders, due to its benzodiazepine core.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 7-Chloro-4-furan-2-ylmethyl-3-isopropyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This interaction is mediated through the benzodiazepine binding site on the GABA receptor, which modulates the receptor’s activity and increases the influx of chloride ions into the neuron, resulting in hyperpolarization and reduced neuronal excitability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects and shorter half-life compared to diazepam.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
7-Chloro-4-furan-2-ylmethyl-3-isopropyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is unique due to the presence of the furan ring and the specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its unique structure allows for specific interactions with biological targets, potentially leading to different therapeutic effects and side effect profiles compared to other benzodiazepines.
Eigenschaften
CAS-Nummer |
258849-98-8 |
|---|---|
Molekularformel |
C17H19ClN2O2 |
Molekulargewicht |
318.8 g/mol |
IUPAC-Name |
7-chloro-4-(furan-2-ylmethyl)-3-propan-2-yl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C17H19ClN2O2/c1-11(2)16-17(21)19-15-6-5-13(18)8-12(15)9-20(16)10-14-4-3-7-22-14/h3-8,11,16H,9-10H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
BPAORNDTPORUEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1C(=O)NC2=C(CN1CC3=CC=CO3)C=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


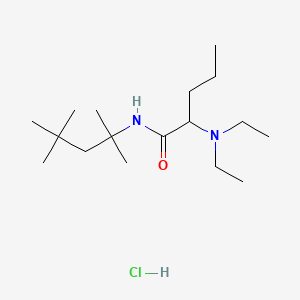
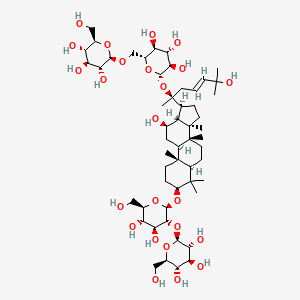
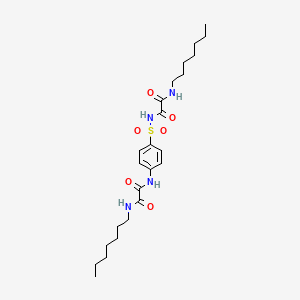
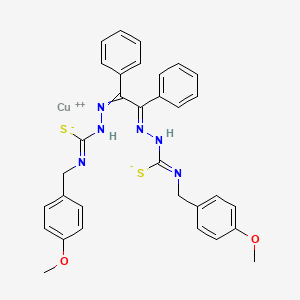
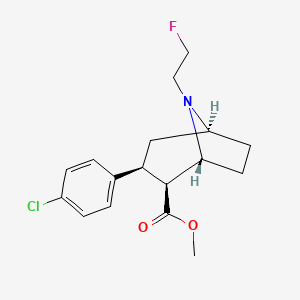
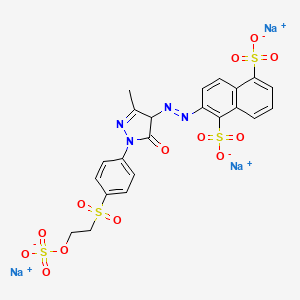
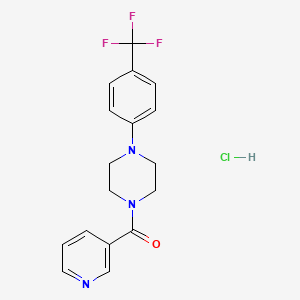

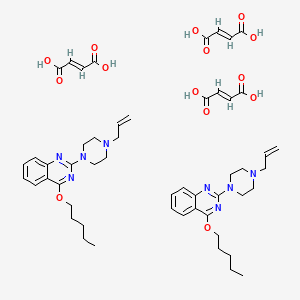
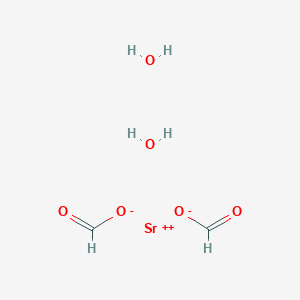
![(2R,7R)-11λ6-thia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadecane 11,11-dioxide](/img/structure/B12738910.png)

